molecular formula C11H9ClFNO2 B2753607 3-(2-Chloro-6-fluorophenyl)-2-cyano-2-methylpropanoic acid CAS No. 1267529-02-1

3-(2-Chloro-6-fluorophenyl)-2-cyano-2-methylpropanoic acid

Cat. No. B2753607
CAS RN: 1267529-02-1
M. Wt: 241.65
InChI Key: HQORKNISIHNFGE-UHFFFAOYSA-N
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Description

The compound “2-Chloro-6-fluorobenzoic acid” is a two-fold halogenated derivative of benzoic acid . It’s used in research and development but not for medicinal or household use .


Synthesis Analysis

While specific synthesis methods for “3-(2-Chloro-6-fluorophenyl)-2-cyano-2-methylpropanoic acid” were not found, the Sandmeyer reaction is a well-known method used for the conversion of an aryl amine to an aryl halide . This reaction could potentially be used in the synthesis of similar compounds.


Molecular Structure Analysis

The molecular structure of a related compound, “2-Chloro-6-fluorophenylboronic acid”, has been analyzed . Its molecular formula is C6H5BClFO2 and it has a molecular weight of 174.365 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, “2-Chloro-6-fluorophenylboronic acid”, have been analyzed. It has a molecular weight of 174.36 g/mol and its InChI Key is NXSZSZJWZVLHAY-UHFFFAOYSA-N .

Scientific Research Applications

Synthetic Applications and Methodologies

  • The compound has been used in synthetic chemistry for the preparation of various biologically active molecules, demonstrating its utility in creating complex structures with potential pharmaceutical applications. For example, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, an important intermediate for anticancer drugs, showcases its relevance in drug synthesis, offering a rapid and efficient method with a total yield of 63.69% over two steps (Zhang et al., 2019).

Pharmacological Research

  • In pharmacological research , derivatives of this compound have been explored for their antibacterial properties. For instance, fluorine-containing thiadiazolotriazinones, synthesized from derivatives including 2,4-dichloro-5-fluorophenyl groups, have been evaluated as potential antibacterial agents, highlighting the compound's role in developing new antimicrobial drugs (Holla et al., 2003).

Material Science

  • In material science , the compound's derivatives have been utilized in the development of ferroelectric liquid crystals (FLCs), contributing to advancements in display technologies. A series of FLCs synthesized from alpha-halo acids derived from L-isoleucine, containing chloro and fluoro substituents, showed varying phase behaviors and spontaneous polarization, underscoring the compound's importance in creating materials with specific electro-optical properties (Dingemans et al., 1998).

Safety and Hazards

The safety data sheet for “2-Chloro-6-fluorophenylboronic acid” indicates that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

While specific future directions for “3-(2-Chloro-6-fluorophenyl)-2-cyano-2-methylpropanoic acid” are not available, research into related compounds and reactions, such as the Sandmeyer reaction , continues to be a valuable area of study in the field of organic chemistry.

properties

IUPAC Name

3-(2-chloro-6-fluorophenyl)-2-cyano-2-methylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNO2/c1-11(6-14,10(15)16)5-7-8(12)3-2-4-9(7)13/h2-4H,5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQORKNISIHNFGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=C(C=CC=C1Cl)F)(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chloro-6-fluorophenyl)-2-cyano-2-methylpropanoic acid

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